The synthesis of Prosidol involves several key reactions:
The molecular formula of Prosidol is , with a molecular weight of 305.4 g/mol. The structure features a piperidine ring substituted with an ethoxyethyl group and a phenyl group:
Property | Data |
---|---|
Molecular Formula | C18H27NO3 |
Molecular Weight | 305.4 g/mol |
IUPAC Name | 1-(2-ethoxyethyl)-4-phenylpiperidin-4-yl propanoate |
InChI Key | IOLPYQBYMPDUNK-UHFFFAOYSA-N |
Canonical SMILES | CCC(=O)OC1(CCN(CC1)CCOCC)C2=CC=CC=C2 |
The structural characteristics can be analyzed through various spectroscopic methods such as infrared spectroscopy, nuclear magnetic resonance, and mass spectrometry .
Prosidol is involved in several significant chemical reactions:
Common reagents for these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution .
Prosidol acts primarily by binding to mu-opioid receptors located in the central nervous system. This binding inhibits the release of neurotransmitters involved in pain signaling pathways, resulting in both analgesia and sedation. The compound's efficacy in pain management has made it a subject of extensive pharmacological research aimed at understanding opioid receptor interactions and mechanisms underlying opioid tolerance .
Prosidol exhibits several notable physical and chemical properties:
These properties are crucial for formulation development in pharmaceutical applications .
Prosidol has diverse applications across various fields:
Prosidol's multifaceted applications underscore its significance in both scientific research and clinical practice, making it an important compound within the realm of medicinal chemistry.
The initial discovery of Prosidol (chemical name: 1-(2-ethoxyethyl)-4-phenylpiperidin-4-yl propionate) traces to J.F. MacFarlan & Co., a Scottish pharmaceutical research firm established in 1780 with expertise in alkaloid chemistry. In the 1950s, the company’s research team synthesized Prosidol while investigating analogues of the opioid analgesic prodine. This work culminated in the 1959 U.S. Patent 2,960,507 ("Piperidine Compounds"), which detailed novel piperidine derivatives, including Prosidol’s core structure [1] [5]. The synthesis leveraged MacFarlan’s proficiency in opioid manufacturing, notably their pioneering work with diamorphine (heroin) and codeine [5].
Key objectives of MacFarlan’s research included:
Table 1: Key Attributes of Prosidol’s Initial Synthesis
Attribute | Detail |
---|---|
Chemical formula | C₁₈H₂₇NO₃ |
Molar mass | 305.418 g/mol |
Patent holder | J.F. MacFarlan & Co. |
Patent year | 1959 (US 2,960,507) |
Core structural innovation | 1-(2-Ethoxyethyl) and 4-propionate modifications to prodine scaffold |
Despite promising preclinical results, Prosidol saw limited commercial development in the West during this era, likely due to the dominance of morphine and emerging synthetic opioids like meperidine [1] [5].
Prosidol’s development was revitalized in 1990s Russia amid a national effort to establish domestic alternatives to imported analgesics. The collapse of the Soviet Union in 1991 had fragmented pharmaceutical supply chains, leading to medication shortages and reliance on generics [2] [6]. Researchers at institutions like the Russian Academy of Medical Sciences repurposed MacFarlan’s early work, seeking opioids adaptable to local manufacturing capabilities [1] [4].
Pivotal studies directed by Novikov, Osipova, and Abuzarova focused on:
Table 2: Russian Research Milestones on Prosidol (1990s)
Year | Study Lead | Focus Area | Key Contribution |
---|---|---|---|
1994 | Osipova et al. | First clinical use in oncology | Demonstrated efficacy in 53 cancer patients |
1996 | Osipova | Tolerance mechanisms | Analyzed opioid receptor interactions |
2001 | Abuzarova | Pain syndrome management | Defined dosing protocols for acute/chronic pain |
This era positioned Prosidol as an "original Russian opioid," though its adoption remained constrained by the chaotic generics-dominated market and limited state investment in novel drug production [2] [6].
Prosidol’s chemical lineage derives from systematic modifications to two predecessor opioids: prodine (a 1950s analgesic) and pethidine (meperidine). Its structure-activity relationship (SAR) reflects incremental innovations:
Chemical significance of modifications:
Prodine: R1 = CH₃, R2 = CH₃ Pethidine: R1 = COOCH₃, R2 = CH₃ Prosidol: R1 = COOCH₂CH₃, R2 = CH₂CH₂OCH₂CH₃
The ethoxyethyl extension expanded Prosidol’s volume of distribution, while the propionate ester slowed hydrolysis versus pethidine’s methyl ester—rational design choices for sustained analgesia [1] [3] [7]. Despite these innovations, Prosidol retained classic opioid effects (analgesia, sedation) without achieving clinical superiority over predecessors, limiting its global adoption [1] [4].
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7